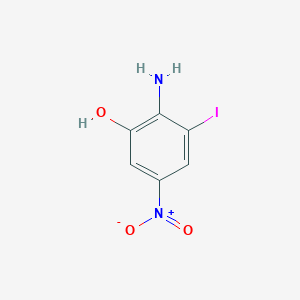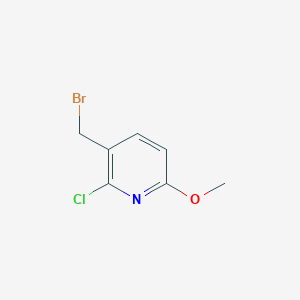
3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride is a fluorinated pyridine derivative. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine N-oxides. For example, fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation . The hydrazinylmethyl group can be introduced through subsequent reactions involving hydrazine derivatives.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized fluorinating agents and catalysts. The use of pyridine N-oxides for the preparation of fluoropyridines is a promising approach due to its efficiency and potential for scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinylmethyl group can yield corresponding oxides, while reduction of nitro groups can produce amino derivatives .
Scientific Research Applications
3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The hydrazinylmethyl group can form hydrogen bonds and other interactions with target molecules, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with different substituents.
3-Fluoro-4-aminopyridine: A similar compound with an amino group instead of a hydrazinylmethyl group
Uniqueness
3-Fluoro-4-(hydrazinylmethyl)pyridine hydrochloride is unique due to the presence of both fluorine and hydrazinylmethyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9ClFN3 |
|---|---|
Molecular Weight |
177.61 g/mol |
IUPAC Name |
(3-fluoropyridin-4-yl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H8FN3.ClH/c7-6-4-9-2-1-5(6)3-10-8;/h1-2,4,10H,3,8H2;1H |
InChI Key |
DLSFPNGIYJOKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CNN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-5-iodothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12962758.png)
![(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B12962766.png)
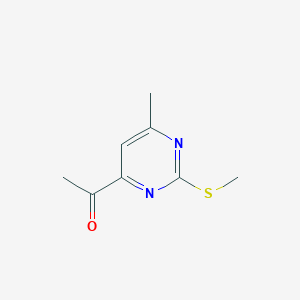
![6,8-Dibromo-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962776.png)
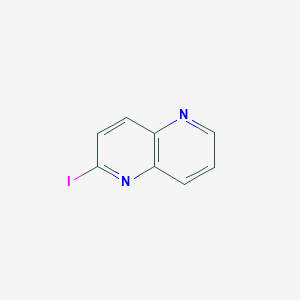
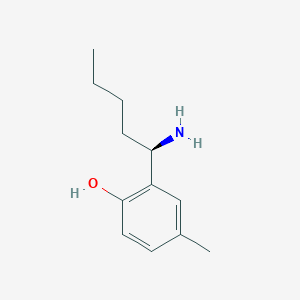

![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)
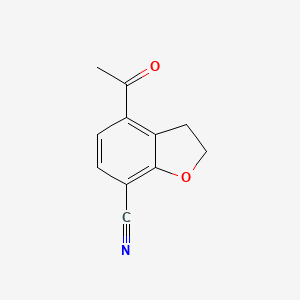

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)

